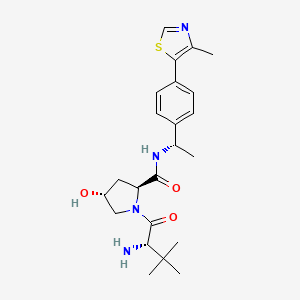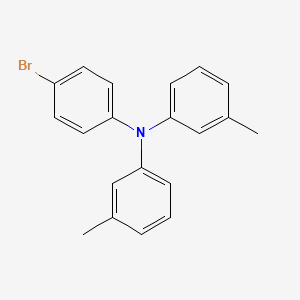
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline
Vue d'ensemble
Description
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, commonly known as BMPMA, is an organic compound used in the synthesis of various pharmaceuticals and specialty chemicals. BMPMA is a versatile and powerful building block in organic synthesis, allowing for the production of a wide range of products with different functional groups. BMPMA is also used as a starting material in the synthesis of a new class of drugs, including antibiotics, anti-inflammatory agents, and antifungal agents.
Applications De Recherche Scientifique
Organic Synthesis and Electrochemistry
The electrochemically induced multicomponent transformation of this compound yields a novel product : The electrochemically induced multicomponent transformation of this compound yields a novel product: 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one . This reaction involves 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid. The structure was confirmed by elemental analysis, mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and X-ray analysis . Researchers can explore its synthetic applications and potential as a building block for other compounds.
Antibacterial and Anticancer Properties
Derivatives of kojic acid, a component of this compound, exhibit antibacterial and anticancer activities . Investigating its specific effects on bacterial strains and cancer cell lines could provide valuable insights.
Antiviral Activity
Isoxazol-5(4H)-one derivatives, including our compound, have demonstrated antiviral properties . Investigating its effects against specific viruses could be valuable for drug development.
Plant Hormone Analogs
Indole derivatives, such as this compound, have diverse biological applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in plants. Exploring the compound’s effects on plant growth and development could be interesting .
Mécanisme D'action
Target of Action
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline, also known as N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline, is a compound that has been studied in the context of antidepressant molecules . The primary targets of this compound are likely to be the monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) . These neurotransmitters play a crucial role in mood regulation, and their improper release is associated with depression .
Mode of Action
It is suggested that the compound may interact with its targets (monoamine neurotransmitters) and influence their release in the cns . This could potentially rectify the malfunction of noradrenergic, dopaminergic, and serotonergic systems, which are implicated in depression .
Biochemical Pathways
The compound may affect the biochemical pathways related to the synthesis and release of monoamine neurotransmitters . By influencing these pathways, N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline could potentially alleviate the symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Result of Action
The molecular and cellular effects of N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline’s action would likely involve changes in the levels of monoamine neurotransmitters in the CNS . These changes could potentially lead to an improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using such medications .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c1-15-5-3-7-19(13-15)22(18-11-9-17(21)10-12-18)20-8-4-6-16(2)14-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBVFRPPFWBXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732974 | |
| Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-3-methyl-N-(m-tolyl)aniline | |
CAS RN |
203710-89-8 | |
| Record name | N-(4-Bromophenyl)-3-methyl-N-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



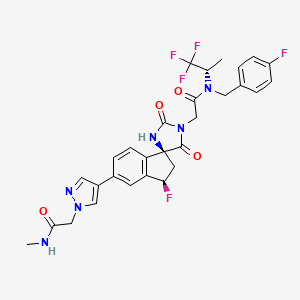
![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)
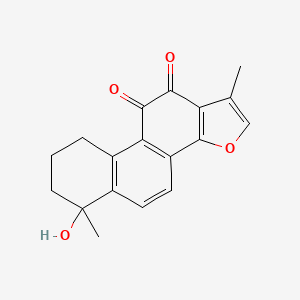

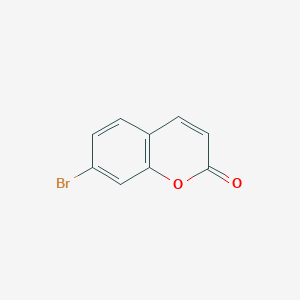
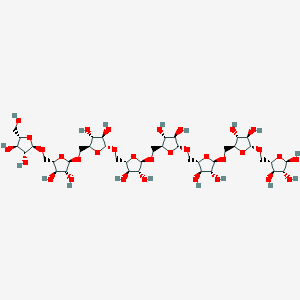
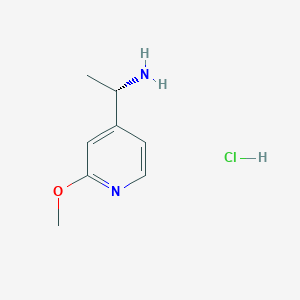
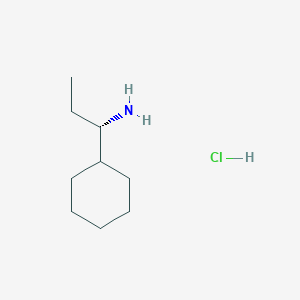
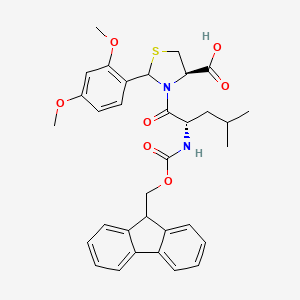
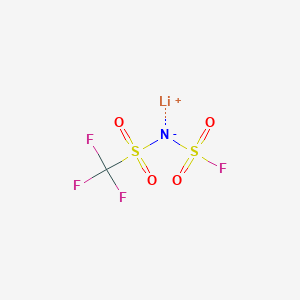
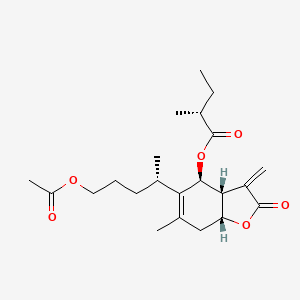
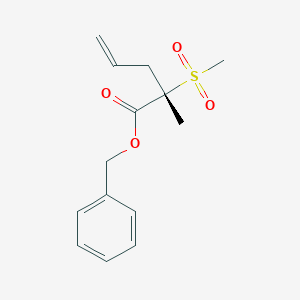
![(4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B3028356.png)
